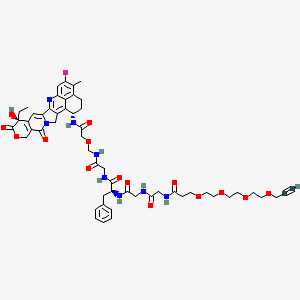

Propargyl-PEG4-GGFG-DXd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H63FN8O15 |

|---|---|

Molecular Weight |

1083.1 g/mol |

IUPAC Name |

(2S)-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenyl-2-[[2-[[2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]propanamide |

InChI |

InChI=1S/C54H63FN8O15/c1-4-14-73-16-18-75-20-21-76-19-17-74-15-13-43(64)56-25-44(65)57-27-46(67)61-41(22-33-9-7-6-8-10-33)51(69)58-26-45(66)59-31-77-30-47(68)60-39-12-11-34-32(3)38(55)24-40-48(34)49(39)35-28-63-42(50(35)62-40)23-37-36(52(63)70)29-78-53(71)54(37,72)5-2/h1,6-10,23-24,39,41,72H,5,11-22,25-31H2,2-3H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t39-,41-,54-/m0/s1 |

InChI Key |

CJZYWDVYYUOXKY-VNBDUTHCSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG4-GGFG-DXd: A Key Component in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-GGFG-DXd is a pivotal drug-linker conjugate molecule designed for the development of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, and its application in targeted cancer therapy. We delve into the specifics of its cleavable tetrapeptide linker, the potent topoisomerase I inhibitor payload, and the strategic inclusion of a propargyl group for site-specific conjugation. This document serves as a technical resource, complete with experimental protocols, quantitative data summaries, and detailed diagrams to aid researchers in the effective utilization of this technology.

Introduction to this compound

This compound is an advanced drug-linker system that plays a crucial role in the construction of next-generation ADCs.[1][2] ADCs are a class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[3] The modular design of this compound allows for the precise and stable attachment of a highly effective cytotoxic agent to an antibody, thereby enhancing the therapeutic window and efficacy of the resulting ADC.

The key components of this drug-linker conjugate are:

-

Propargyl Group: A terminal alkyne functional group that enables site-specific conjugation to an azide-modified antibody via "click chemistry".[1][3][4] This bioorthogonal reaction allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[3]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the ADC.[5]

-

GGFG Tetrapeptide Linker: A Glycine-Glycine-Phenylalanine-Glycine peptide sequence that is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6]

-

DXd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[2] DXd induces DNA damage and apoptosis in cancer cells.[7]

Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by a cascade of events leading to targeted cell death.

Cellular Internalization and Payload Release

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis. The complex is then trafficked to the lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes. Inside the lysosome, the GGFG linker is cleaved by proteases like cathepsin B, releasing the DXd payload into the cytoplasm.[6]

DXd-Mediated Cytotoxicity and Bystander Effect

Once released, DXd, a potent topoisomerase I inhibitor, binds to the topoisomerase I-DNA complex. This stabilizes the complex, leading to the accumulation of single-strand DNA breaks, which ultimately triggers apoptotic cell death.[7] A key feature of DXd is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, cancer cells. This phenomenon, known as the "bystander effect," is crucial for efficacy in tumors with heterogeneous antigen expression.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the GGFG-DXd linker-payload system. The data is derived from studies on clinically relevant ADCs such as Trastuzumab deruxtecan (B607063) (T-DXd) and Datopotamab deruxtecan (Dato-DXd), which employ a similar linker and the same payload.

Table 1: In Vitro Cytotoxicity of GGFG-DXd ADCs

| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference(s) |

| T-DXd | NCI-N87 | HER2 | 13 - 43 | [8] |

| T-DXd | BT474 | HER2 | 13 - 43 | [8] |

| T-DXd | HCC1954 | HER2 | < 173 | [8] |

| Dato-DXd | EBC-1 | TROP2 | ~10 | [7] |

| Control IgG-DXd | EBC-1 | - | >1000 | [7] |

Table 2: In Vivo Efficacy of GGFG-DXd ADCs in Xenograft Models

| ADC | Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference(s) |

| T-DXd | HER2-low Gastric Cancer (exploratory) | 6.4 | Objective Response Rate: 26.3% (IHC 2+/ISH–), 9.5% (IHC 1+) | [9] |

| Dato-DXd | TROP2-positive NSCLC (H322) | 10 | Significant tumor growth inhibition | [10] |

| Dato-DXd | TROP2-negative NSCLC (H322 KO) | 10 | No significant inhibition | [10] |

Table 3: Pharmacokinetic Parameters of GGFG-DXd ADCs

| ADC | Parameter | Value | Reference(s) |

| T-DXd | Half-life (t½) | ~5.7 days | [11] |

| Dato-DXd | Clearance (CL) of ADC (typical value) | 0.386 L/day | [12] |

| Dato-DXd | Central Volume of Distribution (Vc) | 3.06 L | [12] |

| DXd | Clearance (CL) of payload | 2.66 L/day | [12] |

| DXd | Central Volume of Distribution (Vc) | 25.1 L | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and ADCs constructed with it.

Synthesis of this compound (Representative Protocol)

This protocol outlines a plausible multi-step synthesis. Note that specific reagents, conditions, and purification methods may vary.

-

Synthesis of Propargyl-PEG4-acid: Commercially available HOOC-PEG4-OH is reacted with propargyl bromide in the presence of a base (e.g., potassium hydroxide) in an appropriate solvent (e.g., DMF).

-

Activation of Propargyl-PEG4-acid: The carboxylic acid group of Propargyl-PEG4-acid is activated using a coupling agent such as HATU or HOBt/EDC.

-

Peptide Synthesis: The GGFG tetrapeptide is synthesized using standard solid-phase or liquid-phase peptide synthesis techniques.

-

Coupling of Propargyl-PEG4 to GGFG: The activated Propargyl-PEG4 is reacted with the N-terminus of the GGFG peptide.

-

Coupling of GGFG-PEG4-Propargyl to DXd: The C-terminus of the GGFG peptide is coupled to an appropriate functional group on the DXd molecule.

-

Purification: The final product, this compound, is purified using techniques such as reversed-phase HPLC.

ADC Conjugation via Click Chemistry

This protocol describes the conjugation of this compound to an azide-modified antibody.

-

Antibody Modification: Introduce an azide (B81097) group onto the antibody. This can be achieved through various methods, including enzymatic modification of glycans or reaction with azide-containing reagents targeting specific amino acids.

-

Preparation of Reactants:

-

Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve this compound in an organic co-solvent like DMSO.

-

-

Click Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

To the antibody solution, add the this compound solution.

-

Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then buffer-exchanged into a suitable formulation buffer.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., non-targeting ADC or vehicle). Add the dilutions to the cells.

-

Incubation: Incubate the cells with the ADC for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC (and controls) intravenously at the desired dose and schedule.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set period.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental and Logical Workflows

The following diagrams illustrate key workflows in the development and application of ADCs using this compound.

Conclusion

This compound represents a sophisticated and highly effective drug-linker system for the development of targeted cancer therapies. Its design, incorporating a site-specific conjugation handle, a stable yet cleavable linker, and a potent cytotoxic payload with bystander activity, addresses many of the challenges in ADC development. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. zymeworks.com [zymeworks.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Trastuzumab Deruxtecan in Anti–Human Epidermal Growth Factor Receptor 2 Treatment–Naive Patients With Human Epidermal Growth Factor Receptor 2–Low Gastric or Gastroesophageal Junction Adenocarcinoma: Exploratory Cohort Results in a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]

- 11. researchgate.net [researchgate.net]

- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG4-GGFG-DXd: A Technical Guide for Drug Development Professionals

An In-depth Overview of Structure, Properties, and Experimental Applications

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG4-GGFG-DXd, a drug-linker conjugate integral to the development of advanced Antibody-Drug Conjugates (ADCs). The document details its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its conjugation to monoclonal antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC), along with methodologies for the characterization and in vitro stability assessment of the resulting ADC. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation targeted cancer therapeutics.

Introduction

This compound is a sophisticated chemical entity designed for the targeted delivery of the potent topoisomerase I inhibitor, DXd, to cancer cells. As a key component in the construction of ADCs, it comprises four distinct functional units: a terminal propargyl group for bio-orthogonal "click" chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, a cathepsin-cleavable tetrapeptide linker (GGFG), and the cytotoxic payload, DXd. The modular design of this drug-linker system allows for precise control over the conjugation process and ensures the selective release of the cytotoxic agent within the tumor microenvironment.

Molecular Structure and Components

The structure of this compound is a testament to rational drug design, with each component playing a crucial role in the overall function of the ADC.

-

Propargyl Group: This terminal alkyne serves as a reactive handle for covalent attachment to an azide-modified antibody through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

PEG4 Linker: The polyethylene (B3416737) glycol spacer imparts increased hydrophilicity to the drug-linker conjugate. This is critical for improving solubility and mitigating aggregation of the final ADC, which often incorporates hydrophobic payloads.

-

GGFG Peptide Linker: The tetrapeptide sequence, Glycine-Glycine-Phenylalanine-Glycine, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

-

DXd (Deruxtecan): DXd is a highly potent derivative of exatecan, a topoisomerase I inhibitor. Upon release from the ADC, DXd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA strand breaks and subsequent apoptotic cell death.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound and its components is provided in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₅₄H₆₃FN₈O₁₅ |

| Molecular Weight | 1083.12 g/mol |

| CAS Number | 2762518-94-3 |

| Appearance | Off-white to light yellow solid |

Table 1: General Properties of this compound

| Property | Value | Conditions |

| Solubility | 100 mg/mL (92.33 mM) | In DMSO (requires sonication) |

| Storage (Solid) | 4°C, sealed, away from moisture | Long-term |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Sealed, away from moisture |

Table 2: Solubility and Storage of this compound

| Parameter | Description |

| Mechanism of Action | Inhibition of DNA topoisomerase I by the released DXd payload. |

| Linker Cleavage | Enzymatic cleavage of the GGFG peptide by lysosomal proteases (Cathepsin B and L). |

| Conjugation Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the terminal propargyl group. |

Table 3: Pharmacological Properties of this compound

Signaling Pathway of DXd

Upon intracellular release, DXd exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription. The following diagram illustrates the simplified signaling pathway.

Caption: Intracellular activation and mechanism of action of DXd.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis and evaluation of ADCs.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available as it is a specialized research chemical. However, a general synthetic strategy would involve the following key steps:

-

Synthesis of the GGFG tetrapeptide: This is typically achieved using standard solid-phase peptide synthesis (SPPS) on a resin, with Fmoc-protected amino acids.

-

Conjugation of DXd to the GGFG peptide: The C-terminus of the GGFG peptide is activated and reacted with the primary amine on the DXd payload.

-

Coupling of the Propargyl-PEG4 moiety: The N-terminus of the GGFG-DXd conjugate is deprotected and reacted with an activated Propargyl-PEG4-acid.

-

Purification: The final product is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation via CuAAC (Click Chemistry)

This protocol describes the conjugation of this compound to an azide-modified monoclonal antibody.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

DMSO.

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a reaction vessel, add the azide-modified antibody to the desired final concentration (e.g., 5 mg/mL).

-

Add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 equivalents relative to the antibody).

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of approximately 0.25 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification of the ADC:

-

Following incubation, purify the ADC from unreacted drug-linker and other reagents using SEC or HIC.

-

Exchange the buffer of the purified ADC into a suitable formulation buffer.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.

-

Assess the level of aggregation using SEC.

-

Confirm the identity and integrity of the ADC using mass spectrometry.

-

The following diagram outlines the experimental workflow for ADC conjugation and characterization.

Caption: Workflow for ADC conjugation and subsequent characterization.

In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of the ADC in plasma.

Materials:

-

Purified ADC.

-

Plasma from relevant species (e.g., human, mouse, rat).

-

Incubator at 37°C.

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

Analytical system (e.g., LC-MS/MS) for quantifying released payload.

Protocol:

-

Incubation:

-

Incubate the ADC at a final concentration of, for example, 100 µg/mL in plasma at 37°C.

-

At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the plasma aliquot to a 3-fold excess of cold quenching solution.

-

Vortex and centrifuge to precipitate plasma proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released GGFG-DXd or free DXd.

-

Calculate the percentage of ADC stability over time.

-

Logical Relationships of Components

The following diagram illustrates the logical and functional relationships between the different components of this compound.

Caption: Functional relationships of the this compound components.

Conclusion

This compound is a highly versatile and effective drug-linker for the development of ADCs. Its well-defined structure, incorporating a bio-orthogonal handle, a solubility-enhancing spacer, a cleavable peptide linker, and a potent cytotoxic payload, provides a robust platform for the creation of targeted cancer therapies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of antibody-drug conjugates.

References

An In-depth Technical Guide to the Mechanism of Action of the DXd Payload in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action for DXd (deruxtecan), a highly potent topoisomerase I inhibitor, when utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). We will delve into the molecular interactions, cellular pathways, and key experimental methodologies used to characterize its activity.

Core Mechanism of Action: From Targeted Delivery to Bystander Killing

The therapeutic efficacy of DXd-ADCs is a multi-step process that begins with the specific targeting of cancer cells and culminates in widespread tumor cell death, including in adjacent, antigen-negative cells. This mechanism leverages the specificity of a monoclonal antibody, the designed instability of a linker in the tumor microenvironment, and the potent, membrane-permeable nature of the DXd payload.

ADC Structure and Selective Targeting

A DXd-ADC consists of three primary components:

-

Monoclonal Antibody (mAb) : Engineered to bind with high affinity to a specific tumor-associated antigen (e.g., HER2, TROP2) on the surface of cancer cells[1].

-

DXd Payload : An exatecan (B1662903) derivative and potent topoisomerase I inhibitor[2].

-

Cleavable Linker : A tetrapeptide-based linker (typically Gly-Gly-Phe-Gly, GGFG) that connects the antibody to the DXd payload. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by enzymes abundant in the tumor microenvironment[3][4].

DXd-ADCs exhibit a high drug-to-antibody ratio (DAR) of approximately 8, ensuring a high concentration of the cytotoxic payload is delivered to the target site[2].

Internalization and Intracellular Payload Release

Upon administration, the ADC circulates systemically. The mAb component selectively binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, causing the ADC-antigen complex to be internalized into the cell within endocytic vesicles[1]. These vesicles mature into lysosomes, where the acidic environment and high concentration of proteases, such as cathepsins B and L, cleave the tetrapeptide linker[1][3]. This cleavage liberates the DXd payload directly into the cytoplasm of the cancer cell.

Alternatively, evidence suggests that proteases like cathepsin L present in the extracellular tumor microenvironment can also cleave the linker, releasing DXd in the vicinity of the tumor cells[4].

Figure 1: ADC binding, internalization, and intracellular release of DXd.

Molecular Target: Topoisomerase I Inhibition

Once released, DXd, a derivative of exatecan, exerts its cytotoxic effect by inhibiting DNA topoisomerase I[5]. Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks in the DNA backbone. DXd intercalates into the DNA and binds to the topoisomerase I-DNA complex, stabilizing it[6]. This prevents the enzyme from re-ligating the single-strand break, leading to the accumulation of these cleavage complexes. When a replication fork collides with this stabilized complex, it results in the conversion of the single-strand break into a permanent, lethal double-strand break (DSB)[7].

Downstream Signaling: DNA Damage Response and Apoptosis

The formation of extensive DSBs triggers a robust DNA Damage Response (DDR) cascade. The cell activates sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM), which in turn phosphorylate a series of downstream targets[8][9]. Key events include:

-

Phosphorylation of H2AX (γH2AX) : ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX foci at the sites of DNA damage. This serves as a docking site for DNA repair proteins and is a well-established marker of DSBs[10].

-

Activation of Chk2 : ATM phosphorylates and activates Checkpoint Kinase 2 (Chk2), a crucial transducer in the DDR pathway[8][11].

-

Cell Cycle Arrest : The activated DDR pathway leads to cell cycle arrest, typically at the G2/M phase, preventing the damaged cell from proceeding through mitosis.

-

Apoptosis : If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis. This is often mediated by the activation of effector caspases, such as caspase-3, which execute the final stages of cell demolition[12].

Figure 2: DXd-induced DNA damage response and apoptosis pathway.

The Bystander Effect: Killing Neighboring Cells

A defining feature of DXd-ADCs is their potent bystander effect. DXd is a highly membrane-permeable molecule. Once liberated inside the target cell, it can diffuse across the cell membrane and enter adjacent tumor cells, regardless of their target antigen expression status[13][14]. This is crucial for treating heterogeneous tumors where not all cells express the target antigen at high levels. This bystander killing mechanism significantly amplifies the therapeutic effect of the ADC, allowing it to eliminate a broader population of cancer cells within the tumor[15][16].

Immunogenic Cell Death (ICD) and Immune Activation

The cytotoxic cell death induced by DXd is often immunogenic. During ICD, dying tumor cells release damage-associated molecular patterns (DAMPs), such as HMGB1[12]. These molecules act as "danger signals" that can activate the innate immune system. Furthermore, the presence of cytosolic DNA fragments resulting from DSBs can activate the cGAS-STING pathway[17][18][19]. This pathway triggers the production of type I interferons, which can promote the maturation of dendritic cells, enhance antigen presentation, and ultimately stimulate an anti-tumor T-cell response[20]. This suggests that DXd-ADCs not only kill tumor cells directly but also recruit the patient's immune system to fight the cancer.

Quantitative Data Presentation

The potency and efficacy of DXd and its corresponding ADCs have been quantified across numerous preclinical studies. The following tables summarize key data points.

Table 1: In Vitro Cytotoxicity (IC50) of DXd and DXd-ADCs

| Compound | Cell Line | Cancer Type | Target | IC50 Value | Reference |

|---|---|---|---|---|---|

| DXd (payload) | KPL-4 | Breast Cancer | - | 1.43 nM | [5] |

| DXd (payload) | NCI-N87 | Gastric Cancer | - | 2.51 nM | [5] |

| DXd (payload) | SK-BR-3 | Breast Cancer | - | 4.07 nM | [5] |

| DXd (payload) | MDA-MB-468 | Breast Cancer | - | 1.95 nM | [5] |

| Trastuzumab Deruxtecan (B607063) (T-DXd) | SK-BR-3 | Breast Cancer | HER2+ | 6.7 ng/mL | [5] |

| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | Gastric Cancer | HER2+ | 25.4 ng/mL | [5] |

| Trastuzumab Deruxtecan (T-DXd) | MDA-MB-468 | Breast Cancer | HER2- | >10,000 ng/mL | [5] |

| Datopotamab Deruxtecan (Dato-DXd) | ARK2 | Uterine Serous | TROP2 3+ | 0.11 µg/mL | [21] |

| Control IgG-DXd | ARK2 | Uterine Serous | TROP2 3+ | 30.07 µg/mL |[21] |

Table 2: Preclinical In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd)

| Model Type | Cancer Type | HER2 Status | Treatment | Outcome | Reference |

|---|---|---|---|---|---|

| PDX | Breast Cancer Brain Metastasis | HER2+ (IHC 3+) | T-DXd | Inhibited tumor growth, prolonged survival | [22][23] |

| PDX | Breast Cancer Brain Metastasis | HER2-low (IHC 2+) | T-DXd | Inhibited tumor growth, prolonged survival | [22][23] |

| PDX (T-DM1 Resistant) | Breast Cancer Brain Metastasis | HER2+ | T-DXd | Reduced tumor size, prolonged survival | [22][23] |

| Xenograft | Uterine Serous Carcinoma | HER2+ (3+) | T-DXd | Tumor growth suppression, prolonged survival |[7] |

Detailed Experimental Protocols

The characterization of DXd-ADC activity relies on a set of key in vitro assays. Below are detailed, synthesized protocols for these essential experiments.

Protocol: ADC Cytotoxicity (MTT Assay)

This assay measures cell viability by quantifying the metabolic activity of living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

Target (Antigen-Positive) and Control (Antigen-Negative) cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

DXd-ADC and control ADC

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding : Trypsinize and count cells. Seed 1,000-10,000 cells per well in 50 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment[24].

-

ADC Treatment : Prepare serial dilutions of the DXd-ADC and a relevant control ADC in complete medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls[24].

-

Incubation : Incubate the plate for 72-144 hours (typically 5 days) at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible[25].

-

Formazan Solubilization : Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals[26].

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background[26].

-

Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve to calculate the IC50 value.

Figure 3: Experimental workflow for an ADC cytotoxicity MTT assay.

Protocol: Bystander Effect (Co-Culture Assay)

This assay quantifies the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cell line.

-

Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP) for identification.

-

Complete growth medium.

-

DXd-ADC.

-

96-well plates (black, clear-bottom for imaging/fluorescence reading).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Seeding : Seed a co-culture of Ag+ and Ag- cells in a 96-well plate. A common ratio is 1:1, with a total density of ~10,000 cells per well. Include monoculture controls for both Ag+ and Ag- cells[27].

-

ADC Treatment : After allowing cells to attach overnight, treat the wells with a concentration of DXd-ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture (determined from single-culture IC50 assays)[14].

-

Incubation : Incubate the plate for 72-96 hours.

-

Analysis (Fluorescence Plate Reader) : Read the fluorescence of the GFP-labeled Ag- cells at an appropriate excitation/emission wavelength (e.g., 485/535 nm). A decrease in fluorescence in the treated co-culture wells compared to untreated co-culture wells indicates bystander killing[28].

-

Analysis (Flow Cytometry - Optional) : Harvest cells by trypsinization. Analyze using a flow cytometer. Gate on the GFP-positive population (Ag- cells). Within this gate, use a viability dye (e.g., Propidium Iodide) to quantify the percentage of dead Ag- cells. An increase in cell death in the treated co-culture condition demonstrates the bystander effect[27].

Protocol: DNA Damage (Alkaline Comet Assay)

This assay visualizes and quantifies DNA single- and double-strand breaks in individual cells.

Materials:

-

Treated cells and untreated control cells.

-

Comet assay slides (pre-coated).

-

Low melting point (LMP) agarose (B213101).

-

Lysis buffer (high salt, detergent, pH 10).

-

Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5).

-

DNA stain (e.g., SYBR Green, PI).

-

Horizontal gel electrophoresis tank.

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

Procedure:

-

Cell Preparation : Harvest ~2 x 10⁵ cells and resuspend in ice-cold PBS[29].

-

Embedding : Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette ~50-75 µL onto a pre-coated comet slide, spread into a thin layer, and allow to solidify on a cold plate[30].

-

Lysis : Immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the DNA nucleoid[30].

-

DNA Unwinding : Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes. This unwinds the DNA, particularly at sites of strand breaks[30].

-

Electrophoresis : Apply a voltage (e.g., 21-25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail"[30].

-

Neutralization and Staining : Drain the electrophoresis buffer and neutralize the slides by washing with neutralization buffer. Stain the slides with a fluorescent DNA dye[29].

-

Visualization and Analysis : Visualize the slides using a fluorescence microscope. Capture images of individual comets. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment[29]. An increase in these parameters in treated cells compared to controls indicates DNA damage.

References

- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 9. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ATM/Chk2 and ATR/Chk1 Pathways Respond to DNA Damage Induced by Movento® 240SC and Envidor® 240SC Keto-Enol Insecticides in the Germarium of Drosophila melanogaster [mdpi.com]

- 12. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]

- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]

- 19. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]

- 20. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

The GGFG Linker in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), contributing significantly to the clinical success of several approved and investigational therapies. This technical guide provides a comprehensive overview of the GGFG linker, detailing its mechanism of action, stability, and impact on ADC efficacy and safety. It further outlines key experimental protocols for the evaluation of ADCs employing this linker technology.

Core Principles of the GGFG Linker

The GGFG linker is a protease-cleavable linker designed to remain stable in systemic circulation and selectively release its cytotoxic payload within the tumor microenvironment or inside cancer cells.[1][2] This targeted drug release is crucial for maximizing therapeutic efficacy while minimizing off-target toxicities.

Structure and Mechanism of Cleavage: The GGFG sequence is recognized and cleaved by lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.[1][3][4] Upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[5] Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin L, efficiently cleave the peptide bond between the phenylalanine and glycine (B1666218) residues.[1][2] While Cathepsin B is also implicated in the cleavage of some peptide linkers, studies suggest that Cathepsin L is significantly more efficient at processing the GGFG sequence, leading to the release of the active payload.[1][2]

Stability and Therapeutic Index: A key advantage of the GGFG linker is its high stability in plasma.[1] This stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing systemic toxicity and widening the therapeutic index of the ADC.[1] This contrasts with earlier generation linkers, such as some hydrazone-based linkers, which were more prone to hydrolysis at physiological pH.

Quantitative Data on GGFG-linked ADCs

The performance of GGFG-linked ADCs has been extensively characterized. The following tables summarize key quantitative data related to their stability, efficacy, and bystander effect.

| Linker Type | Matrix | Incubation Time | Payload Release (%) | Reference |

| GGFG | Human Plasma | 21 days | 1-2% | [3] |

| GGFG | Mouse Serum | 14 days | ~6.6% | |

| vc-MMAE | Mouse Plasma | 6 days | >20% | [6] |

| vc-MMAE | Human Plasma | 6 days | <1% | [6] |

Table 1: Comparative Plasma Stability of GGFG and vc-MMAE Linked ADCs. This table highlights the high stability of the GGFG linker in human plasma and compares it to another commonly used peptide linker, vc-MMAE, in different species.

| ADC | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |

| Trastuzumab Deruxtecan (B607063) | NCI-N87 | High | Not specified, but sensitive | [7] |

| Trastuzumab Deruxtecan | KPL-4 | High | 0.1097 (nM) | [8] |

| Trastuzumab Deruxtecan | BT-474 | High | Not specified, but sensitive | [7] |

| Trastuzumab Deruxtecan | SK-BR-3 | High | Not specified, but sensitive | [7] |

| Datopotamab Deruxtecan | ARK2 (USC) | TROP2 3+ | 0.11 | [9] |

| Datopotamab Deruxtecan | ARK20 (USC) | TROP2 3+ | 0.11 | [9] |

| Datopotamab Deruxtecan | ARK7 (USC) | TROP2 1+ | 80.38 | [9] |

| Datopotamab Deruxtecan | ARK1 (USC) | TROP2 0 | 18.49 | [9] |

Table 2: In Vitro Cytotoxicity (IC50) of GGFG-Linked ADCs. This table provides examples of the potent anti-cancer activity of GGFG-linked ADCs across various cancer cell lines with different target antigen expression levels.

| Co-culture System | Effector:Target Ratio | Bystander Killing (%) | Reference |

| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 1:1 (50% Ag+) | 17 | [7] |

| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 3:1 (75% Ag+) | 34 | [7] |

| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 9:1 (90% Ag+) | 39 | [7] |

| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:9 (10% Ag+) | 7 | [7] |

| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:3 (25% Ag+) | 18 | [7] |

| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:1 (50% Ag+) | 32 | [7] |

| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 3:1 (75% Ag+) | 48 | [7] |

| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 9:1 (90% Ag+) | 58 | [7] |

Table 3: Quantitative Analysis of the Bystander Effect. This table demonstrates the ability of the payload released from an ADC to kill neighboring antigen-negative cancer cells, a crucial mechanism for treating heterogeneous tumors. The data presented is for a vc-MMAE ADC, as specific quantitative bystander data for GGFG-ADCs was not available in the search results, but the principle is applicable. The payload of many GGFG-ADCs, deruxtecan (DXd), is known to be highly membrane-permeable and capable of inducing a potent bystander effect.[6][8]

Signaling Pathways and Experimental Workflows

The development and evaluation of GGFG-linked ADCs involve a series of well-defined experimental workflows and an understanding of the downstream cellular signaling pathways affected by the released payload.

Signaling Pathway of DNA Damage Response to DXd Payload

The cytotoxic payload commonly associated with the GGFG linker is deruxtecan (DXd), a potent topoisomerase I inhibitor.[10] Upon release within the cancer cell, DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to the accumulation of DNA damage and ultimately, apoptosis.

Experimental Workflow for GGFG-ADC Development and Evaluation

The preclinical development of a GGFG-linked ADC follows a structured workflow to ensure the selection of a candidate with optimal therapeutic properties.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

The Strategic Role of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and to optimize the overall performance of ADCs. This technical guide provides an in-depth exploration of the multifaceted functions of the PEG4 spacer in ADC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Functions of the PEG4 Spacer in ADC Linker Design

The inclusion of a PEG4 spacer in an ADC linker imparts several critical physicochemical and pharmacological advantages that address common challenges in ADC development.

1.1. Enhanced Hydrophilicity and Mitigation of Aggregation:

A primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[1] Many potent cytotoxic payloads are inherently hydrophobic, and their conjugation to an antibody can lead to aggregation, which can compromise the ADC's efficacy and safety.[1][2] The repeating ethylene (B1197577) oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[2] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules, thereby reducing the formation of soluble and insoluble aggregates.[2][3]

1.2. Steric Hindrance and Higher Drug-to-Antibody Ratios (DAR):

The flexible and dynamic nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[2] This steric hindrance further minimizes the propensity for intermolecular aggregation, even at higher drug-to-antibody ratios (DAR).[2] By mitigating aggregation, PEG4 spacers can enable the successful conjugation of a greater number of drug molecules per antibody, potentially leading to enhanced potency.[4]

1.3. Improved Pharmacokinetics:

By reducing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[1] ADCs that are less aggregated are less likely to be rapidly cleared from circulation by the reticuloendothelial system, resulting in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[2] The PEG4 spacer offers a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[2]

1.4. Optimal Spacing:

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[1] This spacing is crucial for preserving the biological activity of the antibody by preventing the payload from sterically hindering the antigen-binding site.[1]

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of an ADC. The following tables summarize data from various studies to illustrate these effects.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Data adapted from Burke et al., 2017.[5] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Linker | Fold Reduction in Cytotoxicity (vs. No PEG) |

| 4 kDa PEG | 4.5 |

| 10 kDa PEG | 22 |

| Data adapted from a study on affibody-based drug conjugates, highlighting that the impact of PEG on in vitro potency can be context-dependent. |

Table 3: Comparative In Vivo Tolerability of ADCs with Varying PEG Linker Lengths

| Linker | Survival Rate (at 20 mg/kg) |

| No PEG | 0% |

| PEG4 | 15% |

| PEG8 | 100% |

| PEG12 | 100% |

| Data from a study demonstrating that longer PEG chains can improve the tolerability of ADCs with metabolically stable payloads by reducing non-specific uptake and toxicity.[6] |

Signaling Pathways of Common ADC Payloads

The ultimate function of an ADC is to deliver a cytotoxic payload to a cancer cell. The mechanism of cell death is dependent on the nature of the payload. Below are diagrams of the signaling pathways for two common classes of ADC payloads.

3.1. Tubulin Inhibitors (e.g., Monomethyl Auristatin E - MMAE)

MMAE, a potent anti-mitotic agent, functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[7][8][9]

Caption: Signaling pathway of a tubulin inhibitor (MMAE) delivered by an ADC.

3.2. DNA Damaging Agents (e.g., Pyrrolobenzodiazepine - PBD Dimer)

PBD dimers are highly potent DNA cross-linking agents that bind to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[10][11]

Caption: Signaling pathway of a DNA-damaging agent (PBD dimer) delivered by an ADC.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful design, synthesis, and characterization of ADCs.

4.1. Synthesis of a Maleimide-PEG4-Val-Cit-PABC-PNP Linker

This protocol outlines a representative synthesis of a cleavable linker containing a PEG4 spacer.

Objective: To synthesize a Maleimide-PEG4-Val-Cit-PABC-p-nitrophenyl carbonate (PNP) linker for subsequent conjugation to a cytotoxic payload.

Materials:

-

Maleimide-PEG4-NHS ester

-

Fmoc-Val-Cit-PABC-OH

-

p-Nitrophenyl chloroformate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

-

Synthesis of Maleimide-PEG4-Val-Cit-PABC-OH: a. Dissolve Fmoc-Val-Cit-PABC-OH in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS. c. Once deprotection is complete, evaporate the solvent under reduced pressure. d. Dissolve the resulting amine in DMF and add Maleimide-PEG4-NHS ester and DIPEA. e. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). f. Purify the product by silica gel chromatography to obtain Maleimide-PEG4-Val-Cit-PABC-OH.

-

Activation with p-Nitrophenyl Chloroformate: a. Dissolve the purified Maleimide-PEG4-Val-Cit-PABC-OH in DCM. b. Add p-nitrophenyl chloroformate and DIPEA. c. Stir the reaction at room temperature until completion. d. Purify the final product, Maleimide-PEG4-Val-Cit-PABC-PNP, by silica gel chromatography.

4.2. Cysteine-Specific Antibody Conjugation

This protocol describes the conjugation of a linker-payload to an antibody via reduced interchain disulfide bonds.

Objective: To conjugate a Maleimide-PEG4-linker-payload to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-PEG4-linker-payload dissolved in DMSO

-

L-cysteine solution

-

Diafiltration or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction: a. Adjust the pH of the mAb solution to 7.5-8.0. b. Add a molar excess of TCEP solution to the mAb solution to reduce the interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours.

-

Conjugation: a. Cool the reduced antibody solution to room temperature. b. Slowly add the Maleimide-PEG4-linker-payload solution in DMSO to the reduced antibody solution with gentle mixing. A typical molar excess of linker-payload is used. c. Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: a. Add a molar excess of L-cysteine solution to quench any unreacted maleimide (B117702) groups. b. Incubate for 15-30 minutes at room temperature.

-

Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using a diafiltration system or SEC.

4.3. Characterization of ADCs

A suite of analytical techniques is required to characterize the resulting ADC.

4.3.1. Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC sample.

Methodology:

-

System: HPLC or UPLC system with a UV detector.

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the ADC sample.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative percentages.

-

4.3.2. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Methodology:

-

System: HPLC or UPLC system with a UV detector.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Gradient: A linear gradient from high salt to low salt to elute species with increasing hydrophobicity (i.e., higher DAR).

-

Detection: UV absorbance at 280 nm.

-

Procedure:

-

Equilibrate the column with a mixture of Mobile Phase A and B.

-

Inject the ADC sample.

-

Run the gradient to separate the different DAR species.

-

Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.

-

4.3.3. LC-MS for DAR Determination

Objective: To accurately determine the average DAR and the mass of the different drug-loaded species.

Methodology:

-

System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A reversed-phase column suitable for proteins (e.g., C4).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic solvent to elute the ADC.

-

Procedure:

-

Inject the ADC sample.

-

Separate the ADC from any impurities using the LC gradient.

-

Introduce the eluent into the mass spectrometer.

-

Acquire the mass spectrum of the intact ADC.

-

Deconvolute the resulting spectrum to determine the masses of the different DAR species and calculate the average DAR.

-

4.3.4. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC against a target cancer cell line.

Methodology:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

4.3.5. In Vivo Plasma Stability Assay

Objective: To assess the stability of the ADC in a physiological environment.

Methodology:

-

Animal Dosing: Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats).

-

Blood Sampling: Collect blood samples at various time points post-injection.

-

Plasma Isolation: Isolate plasma from the blood samples.

-

ADC Quantification:

-

Total Antibody ELISA: Use an ELISA to quantify the total antibody concentration in the plasma samples.

-

Conjugated Antibody ELISA: Use an ELISA that specifically detects the conjugated payload to quantify the concentration of intact ADC.

-

LC-MS for DAR: Purify the ADC from the plasma samples and analyze by LC-MS to determine the change in average DAR over time.

-

-

Data Analysis: Plot the concentration of total antibody and intact ADC over time to determine the pharmacokinetic parameters and assess the stability of the linker.

Logical Workflow for ADC Design with a PEG4 Spacer

The design of an ADC is a multi-step process that requires careful consideration of each component. The following diagram illustrates a logical workflow for designing an ADC with a PEG4 spacer.

Caption: A logical workflow for the design and development of an ADC, including the consideration of a PEG4 spacer.

Conclusion

The incorporation of a PEG4 spacer represents a significant advancement in ADC linker technology, offering a versatile solution to many of the challenges associated with the development of these complex biotherapeutics. By enhancing hydrophilicity, reducing aggregation, providing steric hindrance, and improving pharmacokinetic properties, the PEG4 spacer contributes to the creation of more stable, effective, and safer ADCs. A thorough understanding of the function of the PEG4 spacer, coupled with robust experimental design and comprehensive characterization, is paramount for the successful development of the next generation of targeted cancer therapies. This guide provides a foundational framework for researchers and drug development professionals to leverage the benefits of PEG4 technology in their ADC design endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adcreview.com [adcreview.com]

Propargyl-PEG4-GGFG-DXd: An In-depth Technical Guide for Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG4-GGFG-DXd, a critical drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This document details the molecular components, mechanism of action, relevant quantitative data, and key experimental protocols for its application in research and development. The guide is intended to serve as a foundational resource for scientists and professionals in the field of oncology and drug development, facilitating the design and execution of studies involving this and similar ADC technologies.

Introduction to this compound

This compound is a sophisticated, pre-functionalized chemical entity designed for the site-specific conjugation of a potent cytotoxic payload (DXd) to a monoclonal antibody or other targeting moiety. It is a key component in the construction of next-generation ADCs.[1] The structure consists of four key functional units:

-

Propargyl Group: An alkyne functional group that enables covalent conjugation to an azide-modified antibody via a highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[2][3]

-

PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) unit composed of four ethylene (B1197577) glycol repeats. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4]

-

GGFG Peptide Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that serves as an enzymatically cleavable linker.[5] It is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[6][7]

-

DXd (Deruxtecan): A highly potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[8][9] DXd intercalates with DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[10]

The combination of these elements allows for the creation of ADCs with a stable linkage in circulation, controlled release of the cytotoxic payload within target cancer cells, and potent anti-tumor activity.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound follows a multi-step, targeted process designed to maximize efficacy against cancer cells while minimizing off-target toxicity.

-

Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[11]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.[5][11]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and an acidic environment.[5][12]

-

Linker Cleavage and Payload Release: Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide linker.[5][6][7] This enzymatic cleavage is the critical step that releases the DXd payload from the antibody.

-

Cytotoxic Action: The released DXd, being membrane-permeable, can then translocate to the nucleus.[2][13] There, it inhibits topoisomerase I, leading to DNA damage and the induction of apoptosis.[8][11]

-

Bystander Effect: A key feature of DXd is its ability to diffuse across cell membranes.[12][14] This allows DXd released from the targeted antigen-positive cell to penetrate and kill adjacent, antigen-negative tumor cells, a phenomenon known as the bystander effect.[14][15] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[12]

Figure 1. Mechanism of action for an ADC utilizing a cleavable GGFG-DXd linker.

Quantitative Data

The following tables summarize key quantitative parameters associated with the components of this compound and related ADCs.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| This compound | ||

| CAS Number | 2762518-94-3 | [16] |

| Molecular Formula | C₅₄H₆₃FN₈O₁₅ | [16] |

| Molecular Weight | 1083.14 g/mol | [16] |

| DXd (Payload) |

| Topoisomerase I IC₅₀ | 0.31 µM |[9][11] |

Table 2: In Vitro Cytotoxicity of DXd Payload

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| KPL-4 | Breast Cancer | 1.43 | [9][11] |

| NCI-N87 | Gastric Cancer | 4.07 | [9][11] |

| SK-BR-3 | Breast Cancer | 1.84 (approx.) | [9][11] |

| MDA-MB-468 | Breast Cancer | 2.55 (approx.) |[9][11] |

Table 3: Characteristics of a Representative DXd-based ADC (Trastuzumab Deruxtecan)

| Parameter | Value | Reference |

|---|---|---|

| Drug-to-Antibody Ratio (DAR) | ~8 | [13] |

| Linker Type | GGFG (Enzymatically Cleavable) |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research and development of ADCs using this compound.

ADC Conjugation via Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-functionalized antibody with this compound.

-

Objective: To covalently link the drug-linker to the antibody.

-

Materials:

-

Azide-modified monoclonal antibody.

-

This compound.

-

Copper(II) Sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

-

Sodium Ascorbate (B8700270).

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

DMSO for dissolving the drug-linker.

-

Purification system (e.g., Size Exclusion Chromatography).

-

-

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (freshly prepared).

-

Dissolve this compound in DMSO to a known concentration.

-

-

Catalyst Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-modified antibody with this compound. The molar ratio of drug-linker to antibody is typically between 4:1 and 10:1.

-

Add the pre-formed Cu(I)-THPTA complex to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, with protection from light.

-

-

Purification: Purify the resulting ADC from unreacted drug-linker and other reagents using Size Exclusion Chromatography (SEC) or a similar protein purification method.

-

Characterization: Characterize the ADC for Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Figure 2. Experimental workflow for ADC conjugation via click chemistry.

Topoisomerase I Inhibition Assay

This assay measures the ability of released DXd to inhibit the DNA-relaxing activity of Topoisomerase I.[6][11]

-

Objective: To quantify the inhibitory potency (IC₅₀) of DXd.

-

Materials:

-

Purified human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol, pH 7.5).

-

DXd test compound at various concentrations.

-

Stop Buffer (e.g., STEB buffer).

-

Agarose (B213101) gel, electrophoresis equipment, and DNA stain (e.g., ethidium (B1194527) bromide).

-

-

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of DXd (or vehicle control).

-

Enzyme Addition: Add a pre-determined amount of human Topoisomerase I to each tube to initiate the reaction. The amount of enzyme should be just sufficient to fully relax the supercoiled DNA in the control sample.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Gel Electrophoresis: Separate the DNA topoisomers (supercoiled vs. relaxed) by loading the samples onto an agarose gel and running at a constant voltage.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye and visualize under UV light. Quantify the amount of remaining supercoiled DNA in each lane. The IC₅₀ value is the concentration of DXd that inhibits 50% of the enzyme's relaxation activity.[11]

-

In Vitro Cathepsin B Linker Cleavage Assay

This protocol assesses the stability of the GGFG linker and its susceptibility to cleavage by a key lysosomal protease.

-

Objective: To confirm the enzymatic release of the payload from the linker.

-

Materials:

-

ADC construct (e.g., Antibody-GGFG-DXd).

-

Active human Cathepsin B enzyme.

-

Enzyme Activation Buffer (e.g., 20 mM NaOAc, 1 mM EDTA, pH 5.4, with L-cysteine).

-

Reaction Buffer (pH 5.4 to mimic lysosomal conditions).

-

Analytical system (e.g., HPLC-MS) to detect the released payload.

-

-

Procedure:

-

Enzyme Activation: Prepare an activating solution for Cathepsin B containing a reducing agent like L-cysteine.

-

Reaction Setup: Incubate the ADC at a known concentration in the reaction buffer at 37°C.

-

Enzyme Addition: Add the activated Cathepsin B to initiate the cleavage reaction. Include a control sample without the enzyme.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).

-

Analysis: Analyze the samples by HPLC-MS to separate and quantify the amount of intact ADC, cleaved linker-payload intermediates, and the final released DXd payload.

-

Bystander Effect Co-Culture Assay

This assay evaluates the ability of the released DXd payload to kill neighboring, antigen-negative cells.[12][15]

-

Objective: To determine the bystander killing potential of the ADC.

-

Materials:

-

Antigen-positive cancer cell line (e.g., HER2-positive KPL-4).

-

Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468), preferably engineered to express a fluorescent protein or luciferase for easy identification.

-

The ADC of interest.

-

A control ADC with a non-permeable payload.

-

Cell culture medium and supplies.

-

Flow cytometer or luminescence plate reader.

-

-

Procedure:

-

Cell Co-Culture: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates.

-

ADC Treatment: After allowing the cells to adhere, treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells. Include untreated controls.

-

Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell killing (e.g., 3-5 days).

-

Viability Analysis:

-

Harvest the cells from each well.

-

Using flow cytometry, distinguish between the two cell populations (e.g., based on the fluorescent marker) and quantify the viability of each population (e.g., using a viability dye like propidium (B1200493) iodide).

-

Alternatively, if using a luciferase-expressing line, measure the luminescence to determine the viability of the antigen-negative population.

-

-

Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a positive bystander effect.

-

Figure 3. Workflow for an in vitro bystander effect co-culture assay.

Conclusion

This compound represents a highly versatile and potent drug-linker system for the development of targeted ADC therapies. Its design incorporates key features for success: a site-specific conjugation handle, a biocompatible spacer, a tumor-selective cleavable linker, and a powerful cytotoxic payload with bystander capabilities. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this technology in the pursuit of more effective and safer cancer treatments. A thorough understanding of its mechanism and the application of robust experimental protocols are essential for advancing novel ADC candidates from the laboratory to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]

- 4. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2762518-94-3|this compound| Ambeed [ambeed.com]

- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 12. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 15. researchgate.net [researchgate.net]

- 16. inspiralis.com [inspiralis.com]

The Bystander Effect of DXd Payload: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bystander effect of the DXd (deruxtecan) payload, a key component of several antibody-drug conjugates (ADCs). We will delve into the core mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.

Core Mechanism of the DXd Bystander Effect

The bystander effect of the DXd payload refers to its ability to kill not only the cancer cells targeted by the ADC but also adjacent, antigen-negative cancer cells. This phenomenon is crucial for therapeutic efficacy, especially in heterogeneous tumors where antigen expression can be varied. The bystander effect of DXd is primarily driven by the high membrane permeability of the payload.[1][2][3]